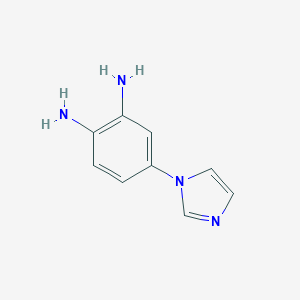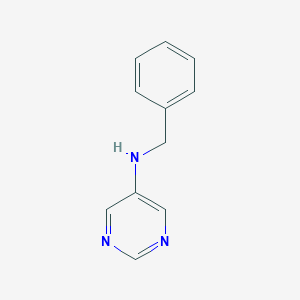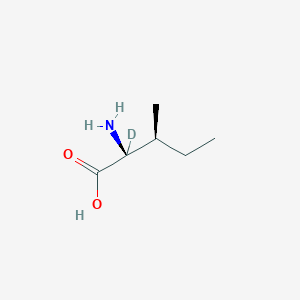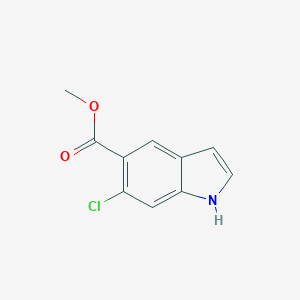
3-Morpholinopropanoic acid
Vue d'ensemble
Description
3-Morpholinopropanoic acid is an organic compound with the CAS Number: 4497-04-5 . It has a molecular weight of 159.19 and its MDL number is MFCD02089311 .
Molecular Structure Analysis
The molecular formula of 3-Morpholinopropanoic acid is C7H13NO3 . The InChI representation is InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) . The Canonical SMILES representation is C1COCCN1CCC(=O)O .Physical And Chemical Properties Analysis
3-Morpholinopropanoic acid is a solid at room temperature . It has a flash point of 134.8°C, a boiling point of 299.2°C at 760 mmHg, and a melting point of 217°C .Applications De Recherche Scientifique
Composite Material Improvement
3-Morpholinopropanoic acid, through its derivative morpholine, has been explored for enhancing the bond strength in composite materials. In a study by Klaisiri et al. (2022), morpholine was used as a chemical surface treatment for aged resin composites contaminated with saliva. The research revealed that morpholine significantly increased the bond strength of aged resin composite repaired with new resin composite, showing its potential in dental applications and material repair technologies (Klaisiri et al., 2022).
Anti-Inflammatory Properties
Though not directly related to 3-Morpholinopropanoic acid, its structural analogues or derivatives have been studied for their biological activities. For instance, luteolin, a flavonoid, has shown anti-inflammatory effects in various studies. Luteolin's anti-inflammatory properties are attributed to its regulation of transcription factors like STAT3, NF-κB, and AP-1. This insight might be valuable for further chemical modifications and biomedical applications of related compounds like 3-Morpholinopropanoic acid (Aziz, Kim, & Cho, 2018).
Mitigating Oxidative Stress and Inflammation
Morpholine derivatives have been studied for their potential in treating conditions involving oxidative stress and inflammation. For instance, GYY4137, a morpholine derivative, was shown to alleviate sperm damage and epididymis injury in rats by activating the PI3K/Akt pathway, indicating its potential in reproductive health and disease management (Xia et al., 2019).
Environmental and Food Safety Studies
Morpholine, a related compound, has been used as an emulsifier in fruit wax coatings. Studies on its residue in fruits and juices highlight the importance of understanding its environmental impact and ensuring food safety. For example, a study conducted in China analyzed morpholine residues in various fruits and juices to assess dietary exposure and potential health risks. The findings suggested that the dietary exposure to morpholine was below the acceptable daily intake, indicating no significant health concerns (Cao et al., 2019).
Safety and Hazards
Mécanisme D'action
- Role : As a buffer, it helps maintain a stable pH in biological and biochemical experiments, particularly in cell culture media and protein assays .
- Resulting Changes : By maintaining a consistent pH, it ensures optimal conditions for enzymatic reactions, protein stability, and cell growth .
- Downstream Effects : Proper pH regulation enhances enzyme activity, protein structure, and overall cellular function .
- Impact on Bioavailability : Its buffering capacity ensures consistent pH, which indirectly affects the bioavailability of other compounds in experimental settings .
- Cellular Effects : By maintaining a suitable pH, it supports cell viability, enzymatic reactions, and protein stability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
3-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYHRSGXZZVNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328500 | |
| Record name | 3-(Morpholin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4497-04-5 | |
| Record name | 3-(Morpholin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4497-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)








